molecular formula C12H12N2O4S B6190062 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1309126-92-8

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6190062
CAS No.: 1309126-92-8
M. Wt: 280.3
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Description

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that combines a pyrazole ring with a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the methanesulfonylphenyl group: This step involves the sulfonylation of the phenyl ring, which can be done using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.

    2-(4-methanesulfonylphenyl)propanoic acid: Contains a propanoic acid group instead of a pyrazole ring.

Uniqueness

1-(4-methanesulfonylphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its pyrazole ring and methanesulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1309126-92-8

Molecular Formula

C12H12N2O4S

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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